molecular formula C6H5Cl2NO2S B1652879 Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate CAS No. 1621488-35-4

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Cat. No.: B1652879
CAS No.: 1621488-35-4
M. Wt: 226.08
InChI Key: YIQGXQXDGLZPOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by amination and esterification reactions. The reaction conditions often involve the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and amination using ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-amino-4,5-dichlorothiophene-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both amino and dichloro groups enhances its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGXQXDGLZPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226483
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621488-35-4
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621488-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
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Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
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Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
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Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Reactant of Route 5
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Reactant of Route 6
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

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